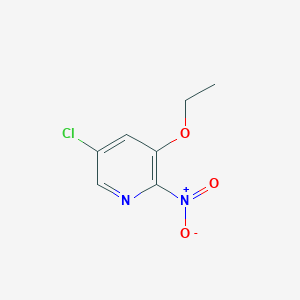

5-chloro-3-ethoxy-2-nitroPyridine

Description

Contextualization of Substituted Pyridines in Organic Synthesis and Heterocyclic Chemistry

Substituted pyridines are fundamental building blocks in organic chemistry, prized for their versatile reactivity and presence in numerous biologically active molecules. The pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, can be functionalized at various positions, leading to a diverse range of compounds with tailored electronic and steric properties. These derivatives are integral to the synthesis of complex molecules and are frequently employed as intermediates in the pharmaceutical and agrochemical industries. The development of novel methods for the synthesis of polysubstituted pyridines remains an active area of research, driven by the constant demand for new chemical entities with specific functionalities.

Significance of Functional Groups: Chloro, Ethoxy, and Nitro Substituents on the Pyridine Nucleus

The chemical behavior of 5-chloro-3-ethoxy-2-nitropyridine is dictated by the interplay of its three distinct functional groups attached to the pyridine core:

Chloro Group: The chlorine atom at the 5-position is an electron-withdrawing group and a good leaving group in nucleophilic aromatic substitution reactions. Its presence can influence the regioselectivity of further substitution reactions on the pyridine ring.

Ethoxy Group: The ethoxy group at the 3-position is an electron-donating group, which can modulate the electron density of the pyridine ring. It can also influence the solubility and lipophilicity of the molecule.

Nitro Group: The nitro group at the 2-position is a strong electron-withdrawing group, which significantly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. The nitro group's presence is crucial for facilitating a variety of chemical transformations.

The combination of these functional groups on a single pyridine nucleus creates a unique electronic landscape, making this compound a potentially valuable intermediate for the synthesis of more complex heterocyclic systems.

Rationale for Dedicated Academic Inquiry into this compound

The specific substitution pattern of this compound warrants dedicated academic inquiry due to its potential as a versatile synthetic intermediate. The presence of a leaving group (chloro), a modulating group (ethoxy), and an activating group (nitro) provides multiple reaction sites that can be selectively addressed. This allows for the strategic introduction of various other functional groups, leading to the construction of a library of novel pyridine derivatives. Such derivatives are of significant interest for screening in drug discovery and materials science programs. Understanding the reactivity and synthetic utility of this specific compound can, therefore, open new avenues for the development of valuable molecules.

Overview of Research Trajectories for Novel Substituted Pyridine Systems

Current research in substituted pyridine chemistry is focused on several key trajectories. These include the development of more efficient and environmentally benign synthetic methods, such as one-pot reactions and catalytic processes, to access polysubstituted pyridines. mdpi.com There is also a strong emphasis on the synthesis of pyridine derivatives with specific biological activities, for use in medicine and agriculture. nih.gov Furthermore, the exploration of the photophysical properties of novel pyridine compounds is an emerging area, with potential applications in materials science. The study of compounds like this compound aligns with these trajectories by providing a platform for the synthesis of diverse and potentially functional pyridine-based molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H7ClN2O3 |

|---|---|

Molecular Weight |

202.59 g/mol |

IUPAC Name |

5-chloro-3-ethoxy-2-nitropyridine |

InChI |

InChI=1S/C7H7ClN2O3/c1-2-13-6-3-5(8)4-9-7(6)10(11)12/h3-4H,2H2,1H3 |

InChI Key |

JUZIIFZZDHHMOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(N=CC(=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 3 Ethoxy 2 Nitropyridine

De Novo Synthesis Strategies for the Pyridine (B92270) Ring System Incorporating Functional Groups

De novo synthesis offers a powerful route to highly substituted pyridines by assembling the ring from simpler, non-cyclic fragments. This bottom-up approach allows for the strategic placement of functional groups by choosing appropriately substituted starting materials.

Multi-Component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. Several classical MCRs are cornerstones of pyridine synthesis.

The Hantzsch Dihydropyridine (B1217469) Synthesis is a well-known MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized to the aromatic pyridine. While versatile, the classical Hantzsch synthesis typically produces symmetrically substituted pyridines.

The Bohlmann-Rahtz Pyridine Synthesis provides a more direct route to aromatic pyridines, avoiding the need for a final oxidation step. This two-step process begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. organic-chemistry.org This intermediate, upon heating, undergoes cyclodehydration to yield a polysubstituted pyridine. organic-chemistry.orgwikipedia.org A significant advantage of this method is its versatility; however, it often requires high temperatures for the final cyclization. organic-chemistry.org Methodological improvements, such as the use of acid catalysis (e.g., acetic acid, Amberlyst-15), can facilitate the cyclodehydration at lower temperatures. jk-sci.com Furthermore, three-component variations where the enamine is generated in situ enhance the operational simplicity of the process. organic-chemistry.org

Another important MCR is the Guareschi-Thorpe Synthesis , which typically yields 2-pyridone derivatives by condensing a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a nitrogen source. quimicaorganica.orgdrugfuture.com Recent advancements have demonstrated this reaction can be performed efficiently in environmentally benign aqueous media using ammonium carbonate, which acts as both the nitrogen source and a promoter for the reaction. rsc.orgrsc.org

To construct a precursor for 5-chloro-3-ethoxy-2-nitropyridine using an MCR, one would need to select starting materials that already contain or can be easily converted to the desired chloro, ethoxy, and nitro functionalities. For instance, a modified Bohlmann-Rahtz approach could hypothetically employ an enamine bearing an ethoxy group and an ethynylketone with a precursor to the chloro or nitro group.

Table 1: Comparison of Key Multi-Component Reactions for Pyridine Synthesis

| Reaction Name | Key Reactants | Primary Product | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine | Requires subsequent oxidation step; classic method. |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Substituted Pyridine | Direct formation of aromatic pyridine; often requires heat. organic-chemistry.org |

| Guareschi-Thorpe Synthesis | Cyanoacetamide, 1,3-Diketone, Ammonia | 2-Pyridone | Forms hydroxypyridines or their pyridone tautomers. quimicaorganica.orgrsc.org |

Cycloaddition Approaches to this compound Precursors

Cycloaddition reactions are powerful methods for forming cyclic compounds in a controlled manner. For pyridine synthesis, the most relevant are [4+2] hetero-Diels-Alder reactions and transition metal-catalyzed [2+2+2] cycloadditions.

The hetero-Diels-Alder reaction involves a [4+2] cycloaddition between a diene and a dienophile where one or more atoms are heteroatoms. To form a pyridine ring, an azadiene (a diene containing a nitrogen atom) is a key component. rsc.org Inverse-electron-demand Diels-Alder reactions are particularly effective, where an electron-deficient azadiene (such as a 1,2,4-triazine) reacts with an electron-rich dienophile. acsgcipr.org The initial cycloadduct often extrudes a small stable molecule (like N₂) to yield the aromatic pyridine ring. acsgcipr.org A strategy for a precursor to the target molecule could involve the reaction of a substituted 1-azadiene with an alkyne or enamine dienophile carrying the necessary functional groups. nih.govsemanticscholar.org

Transition metal-catalyzed [2+2+2] cycloadditions represent a highly efficient and atom-economical method for constructing six-membered rings. acsgcipr.org This reaction involves the cyclotrimerization of three unsaturated components. For pyridine synthesis, the reaction combines two alkyne molecules with a nitrile, which provides the nitrogen atom for the ring. rsc.orgnih.gov Cobalt-based catalysts are widely used for this transformation. acs.orgrsc.org The regioselectivity of the cycloaddition is a critical challenge, as it determines the substitution pattern on the resulting pyridine ring. By carefully selecting substituted alkynes and nitriles, a high degree of control can be achieved. For example, a diyne could be reacted with a nitrile in an intramolecular fashion to create a fused pyridine system, or two different alkynes could be combined with a nitrile in an intermolecular reaction. rsc.org

Table 2: Overview of Cycloaddition Strategies for Pyridine Synthesis

| Cycloaddition Type | Key Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Hetero-Diels-Alder [4+2] | Azadiene, Alkyne/Enamine | Thermal or Lewis Acid | Convergent; inverse-electron-demand variants are common. acsgcipr.orgnih.gov |

| [2+2+2] Cycloaddition | Alkyne (2 eq.), Nitrile | Transition Metal (e.g., Co, Ru, Ti) | High atom economy; regioselectivity is a key consideration. nih.govacs.org |

| Formal [3+3] Cycloaddition | Enamine, Unsaturated Aldehyde/Ketone | Organocatalyst (e.g., FeCl₃) | Affords tri- or tetrasubstituted pyridines. nih.govacs.org |

Post-Synthetic Derivatization of Precursor Pyridines to this compound

This approach begins with a simpler, commercially available or easily synthesized pyridine derivative, which is then sequentially functionalized. The success of this strategy hinges on the ability to control the regioselectivity of each electrophilic or nucleophilic substitution reaction. The directing effects of the substituents already present on the ring are paramount.

Regioselective Nitration Protocols for Pyridine Systems

Introducing a nitro group onto a pyridine ring via electrophilic aromatic substitution is challenging due to the electron-deficient nature of the ring, which is further exacerbated under the strongly acidic conditions of nitration that protonate the ring nitrogen. researchgate.netrsc.org Consequently, direct nitration requires harsh conditions and often results in low yields. researchgate.netyoutube.com

The regiochemical outcome is governed by the existing substituents. An ethoxy group at the 3-position is an activating, ortho, para-directing group. Therefore, in 3-ethoxypyridine, nitration would be expected to occur at the 2, 4, and 6-positions. The pyridine nitrogen itself is a deactivating, meta-directing group. stackexchange.com The interplay of these effects determines the final position of nitration. For a 3-ethoxypyridine, the activating effect of the ethoxy group would likely direct the incoming nitro group to the 2-position.

Standard nitrating conditions involve a mixture of concentrated nitric acid and sulfuric acid. For deactivated systems like pyridines, more potent nitrating agents or higher temperatures may be necessary. youtube.com

Table 3: Representative Nitration Conditions for Pyridine Derivatives

| Substrate | Nitrating Agent | Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Pyridine-2,6-diamine | HNO₃ / Oleum | - | 3,5-Dinitro-pyridine-2,6-diamine | google.com |

| Chlorinated Pyridine | H₂SO₄ / HNO₃ | 110 °C | Nitrated Chloropyridine | youtube.com |

Directed Chlorination Techniques for Pyridine Nuclei

The introduction of a chlorine atom at a specific position on the pyridine ring requires careful selection of the chlorinating agent and consideration of the directing effects of existing substituents. In a precursor such as 3-ethoxy-2-nitropyridine (B1585793), the ring is highly deactivated due to the electron-withdrawing nitro group and the pyridine nitrogen.

The nitro group is a strong meta-director, while the ethoxy group is an ortho, para-director. In 3-ethoxy-2-nitropyridine, the position para to the ethoxy group is C-5. The position meta to the nitro group is also C-5. Therefore, the directing effects of both groups converge, strongly favoring electrophilic chlorination at the C-5 position.

Common chlorinating agents for aromatic systems include chlorine gas, sulfuryl chloride, and N-chlorosuccinimide (NCS). wikipedia.org For deactivated rings, NCS is a mild and often effective reagent, sometimes used in combination with an acid catalyst. thieme-connect.comresearcher.life Recent methods have also employed DMSO as a catalyst for chlorination with NCS under neutral and mild conditions. tcichemicals.com

Table 4: Conditions for Regioselective Chlorination of Pyridines

| Substrate | Chlorinating Agent | Solvent/Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| 2-Hydroxypyridine | N-Chlorosuccinimide (NCS) | MeCN, 75 °C | Chlorination at C-5 (para to -OH) | thieme-connect.com |

| 2-Aminopyridine | N-Chlorosuccinimide (NCS) | MeCN, 75 °C | Chlorination at C-5 (para to -NH₂) | thieme-connect.com |

Etherification Reactions at the Pyridine 3-Position

The ethoxy group is typically introduced by the etherification of a corresponding hydroxypyridine. A common starting material for this route would be 5-chloro-2-nitro-3-hydroxypyridine. The synthesis of this precursor would involve the nitration and chlorination of 3-hydroxypyridine (B118123).

The Williamson ether synthesis is the most classical method for forming ethers. It involves the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, followed by nucleophilic substitution with an ethyl halide (e.g., ethyl iodide, ethyl bromide). The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

Alternative methods like the Mitsunobu reaction offer a milder approach. This reaction converts a primary or secondary alcohol into various functional groups, including ethers, using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). For the synthesis of 3-ethoxypyridine, 3-hydroxypyridine would be reacted with ethanol (B145695) in the presence of PPh₃ and DEAD. This method proceeds under neutral conditions and at low temperatures, making it suitable for sensitive substrates.

Sequential Functionalization Strategies for Multiple Substituents

The construction of the this compound scaffold is most effectively achieved through a multi-step, sequential functionalization pathway. This approach allows for precise control over the position of each substituent by leveraging the electronic directing effects of the groups introduced in preceding steps. A chemically logical and efficient strategy begins with a pre-substituted pyridine ring, which is then sequentially nitrated and alkoxylated.

A plausible and well-precedented synthetic route is as follows:

Nitration of a Dichloropyridine Precursor: The synthesis can commence with 3,5-dichloropyridine as the starting material. The nitration of this substrate is the critical first step. The two electron-withdrawing chlorine atoms deactivate the pyridine ring towards electrophilic aromatic substitution. However, nitration is still achievable under forcing conditions. The directing effects of the two meta-positioned chlorine atoms favor the introduction of the nitro group at the C2, C4, or C6 positions. Due to steric and electronic factors, nitration occurs preferentially at the C2 position, yielding 3,5-dichloro-2-nitropyridine.

Regioselective Nucleophilic Aromatic Substitution (SNAr): The key to the final structure lies in the selective substitution of one of the chlorine atoms. In 3,5-dichloro-2-nitropyridine, the chlorine atom at the C3 position is ortho to the powerfully electron-withdrawing nitro group at C2. This geometric arrangement strongly activates the C3 position for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In contrast, the chlorine atom at the C5 position is meta to the nitro group and is therefore significantly less activated.

This difference in reactivity allows for a highly regioselective reaction with an alkoxide. By treating 3,5-dichloro-2-nitropyridine with one equivalent of sodium ethoxide (NaOEt) in a suitable solvent, the ethoxy group will preferentially displace the highly activated chlorine atom at the C3 position. The less reactive C5 chlorine remains intact, leading to the formation of the target compound, this compound. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the adjacent nitro group. masterorganicchemistry.com

This sequential approach, which hinges on the powerful activating effect of an ortho-nitro group in SNAr reactions, provides a reliable and high-yielding pathway to the desired polysubstituted pyridine. nih.govmdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the synthesis of this compound, particularly the final nucleophilic aromatic substitution step, is highly dependent on the careful optimization of reaction conditions. Key parameters such as solvent, temperature, and catalysis can be manipulated to maximize product yield, minimize reaction time, and ensure high regioselectivity.

Temperature and Pressure Influences on Reaction Outcomes

Temperature is a crucial parameter for controlling the rate of the ethoxylation reaction. In accordance with the Arrhenius equation, increasing the reaction temperature generally increases the reaction rate by providing the reacting molecules with sufficient kinetic energy to overcome the activation energy barrier. For the SNAr synthesis of this compound, a balance must be struck. The temperature needs to be high enough to ensure a reasonable reaction time but not so high as to cause decomposition of the starting materials, intermediates, or the final product.

Based on procedures for similar transformations of chloronitropyridines, a typical temperature range for this reaction would be between 60 °C and 125 °C. google.com The optimal temperature would depend on the reactivity of the specific substrate and the solvent used.

| Temperature (°C) | Estimated Reaction Time | Expected Yield | Notes |

|---|---|---|---|

| 25 (Room Temp) | > 48 hours | Low to Moderate | Reaction is likely too slow for practical synthesis. |

| 60 | 12 - 24 hours | Good | Controlled reaction with minimal side products. |

| 80 | 4 - 8 hours | High | Optimal balance of rate and selectivity. |

| 120 | 1 - 2 hours | High, but risk of side products | Faster conversion, but potential for decomposition or side reactions increases. |

This table represents expected trends for a typical SNAr reaction and is for illustrative purposes.

Standard atmospheric pressure is typically used for this type of liquid-phase reaction. Elevated pressure is generally not required and would not significantly influence the reaction outcome unless a solvent is heated well above its atmospheric boiling point.

Catalyst Selection and Loading in Synthetic Transformations

For the proposed synthesis of this compound via nucleophilic substitution on 3,5-dichloro-2-nitropyridine, the reaction is strongly facilitated by the presence of the ortho-nitro group, which significantly activates the substrate. masterorganicchemistry.com Consequently, a catalyst is often not strictly necessary for the reaction to proceed.

However, in cases where reactivity is lower than desired or to optimize conditions further, a phase-transfer catalyst (PTC) could be employed. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the nucleophile (ethoxide anion) from a solid or aqueous phase into the organic phase where the substrate is dissolved. This increases the effective concentration of the nucleophile in the reaction phase, thereby accelerating the reaction rate. This can be particularly useful for improving reaction times at lower temperatures.

The typical loading for a phase-transfer catalyst is in the range of 1-10 mol% relative to the limiting reagent.

While transition metal catalysts, such as those based on palladium or copper, are employed in some types of nucleophilic substitution reactions (e.g., Buchwald-Hartwig amination), they are generally not required for SNAr reactions on such highly electron-deficient pyridine rings. youtube.com

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

In line with modern synthetic chemistry practices, the development of sustainable and green methodologies for the production of this compound is of considerable interest. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects such as atom economy, waste reduction, energy efficiency, and the use of renewable resources. nih.gov

Solvent-Free Synthetic Methodologies

A significant advancement in green chemistry is the development of solvent-free reaction conditions. Eliminating volatile organic solvents minimizes environmental impact, reduces waste disposal costs, and enhances safety. For the synthesis of this compound, a solvent-free approach to the final SNAr step could be envisioned. rsc.org

This methodology would involve the direct reaction of the solid reactants, 3,5-dichloro-2-nitropyridine and sodium ethoxide, often facilitated by grinding or ball-milling. Energy for the reaction can be supplied by conventional heating or, more efficiently, by microwave irradiation. Microwave-assisted organic synthesis (MAOS) is a green technology that can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles due to rapid and uniform heating. nih.gov

| Parameter | Conventional Method (in DMF) | Solvent-Free Method (Microwave) |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | None |

| Reaction Time | 4 - 8 hours | 5 - 15 minutes |

| Energy Input | Conventional heating (oil bath) | Microwave irradiation |

| Work-up | Aqueous quench, extraction with organic solvent, solvent evaporation | Direct purification of the solid residue (e.g., recrystallization) |

| Waste Generation | High (used solvent, aqueous waste) | Low (minimal waste) |

| Green Chemistry Metric (E-Factor) | High | Low |

The E-Factor (Environmental Factor) is the mass ratio of waste to desired product; a lower E-Factor is better.

Adopting a solvent-free, microwave-assisted strategy offers a greener, safer, and more efficient alternative to traditional solvent-based syntheses for producing this compound.

Utilization of Renewable Feedstocks for Precursor Chemistry

The transition from petrochemical-based feedstocks to renewable bio-based resources is a critical aspect of green chemistry. For the synthesis of a molecule like this compound, this approach would involve sourcing the core pyridine structure and its substituents from biomass.

A number of strategies have been explored for the synthesis of the pyridine ring from renewable resources. One promising avenue involves the use of platform chemicals derived from C5 and C6 sugars, which are abundant in lignocellulosic biomass. acsgcipr.org For instance, furfural, which can be produced from the dehydration of pentose sugars, can be a precursor to pyridine derivatives. While direct synthetic routes from biomass to complex substituted pyridines are still under development, the foundational building blocks are accessible from renewable sources. Pyrolysis of biomass in the presence of ammonia or ammonia derivatives can also yield pyridines, though this method often results in complex mixtures and low yields of specific products. acsgcipr.org

A more targeted approach involves the conversion of bio-derived platform molecules. For example, glycerol, a co-product of biodiesel production, can be catalytically converted to acrolein. Acrolein can then be used in the synthesis of pyridine and its derivatives. Furthermore, bio-ethanol, produced through the fermentation of sugars, is a renewable source for the ethoxy group in this compound. The direct use of bio-ethanol or its derivatives in the synthesis would significantly improve the renewable carbon content of the final molecule.

While a direct, fully renewable synthesis of this compound has not yet been reported in the literature, the principles for its greener synthesis can be established. A potential retrosynthetic analysis would target precursors that are either directly obtainable from biomass or can be synthesized from bio-derived intermediates.

Table 1: Potential Renewable Feedstocks for this compound Precursors

| Precursor Fragment | Potential Renewable Source | Relevant Bio-derived Intermediate(s) |

| Pyridine Ring | Lignocellulosic Biomass | Furfural, Glycerol |

| Ethoxy Group | Sugars, Starch | Bio-ethanol |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste. Reaction efficiency, a broader concept, also takes into account reaction yield, energy consumption, and the use of hazardous reagents and solvents.

A plausible synthetic route to this compound can be proposed based on known pyridine chemistry, which can then be analyzed for its atom economy and efficiency. A potential two-step synthesis could involve:

Nitration of a chloro-ethoxypyridine precursor: The synthesis of a related compound, 2,5-dichloro-3-nitropyridine, is typically achieved through the nitration of 2,5-dichloropyridine using a mixture of nitric acid and sulfuric acid. nbinno.com A similar approach could be envisioned for the nitration of a suitable 5-chloro-3-ethoxypyridine precursor.

Nucleophilic Aromatic Substitution (SNAr) on a dichloronitropyridine: Alternatively, a starting material like 2,5-dichloro-3-nitropyridine could undergo a selective nucleophilic substitution reaction with sodium ethoxide to introduce the ethoxy group at the 2-position.

Let's analyze the atom economy of the second proposed step, the nucleophilic aromatic substitution:

Reaction: 2,5-dichloro-3-nitropyridine + Sodium Ethoxide → this compound + Sodium Chloride

To calculate the theoretical atom economy for this reaction, we consider the molecular weights of the reactants and the desired product.

Table 2: Atom Economy Calculation for the Proposed SNAr Step

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,5-dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.99 |

| Sodium Ethoxide | C₂H₅NaO | 68.05 |

| Total Reactant Mass | 261.04 | |

| This compound | C₇H₇ClN₂O₃ | 202.60 |

| Sodium Chloride (Byproduct) | NaCl | 58.44 |

The percent atom economy is calculated as:

(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

% Atom Economy = (202.60 / 261.04) x 100% ≈ 77.6%

An atom economy of 77.6% for this step is relatively high for a substitution reaction. Substitution reactions inherently have lower atom economy than addition or rearrangement reactions because a leaving group is displaced. kccollege.ac.in In this case, a chloride atom is replaced by an ethoxy group, with the chloride atom ending up in the sodium chloride byproduct.

Catalysis: The use of catalysts can enhance reaction rates, allowing for milder reaction conditions (lower temperatures and pressures), which reduces energy consumption.

Solvent Choice: The selection of greener solvents, such as bio-derived solvents, or the use of solvent-free conditions can significantly reduce the environmental impact of the process.

Process Intensification: Techniques like continuous flow chemistry can offer better control over reaction parameters, leading to higher yields and purity, and can also improve safety, especially for potentially hazardous reactions like nitration.

Advanced Spectroscopic and Crystallographic Investigations of 5 Chloro 3 Ethoxy 2 Nitropyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Fingerprinting

The ¹H NMR spectrum of 5-chloro-3-ethoxy-2-nitropyridine is anticipated to provide a unique "fingerprint" of its proton-containing functional groups. The ethoxy group would be characterized by a triplet and a quartet, corresponding to the methyl (CH₃) and methylene (B1212753) (CH₂) protons, respectively, due to spin-spin coupling. The chemical shifts of these signals would be influenced by the electron-withdrawing nature of the adjacent oxygen atom. The pyridine (B92270) ring protons, located at positions 4 and 6, would appear as distinct signals, likely doublets, with their chemical shifts significantly affected by the anisotropic effects of the pyridine ring and the electronic influence of the chloro and nitro substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Predicted | Triplet (t) | 3H | -OCH₂CH ₃ |

| Predicted | Quartet (q) | 2H | -OCH ₂CH₃ |

| Predicted | Doublet (d) | 1H | Pyridine-H4/H6 |

| Predicted | Doublet (d) | 1H | Pyridine-H6/H4 |

Note: The exact chemical shifts and coupling constants require experimental determination.

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Complementing the ¹H NMR data, the ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected. The carbon atoms of the ethoxy group (methyl and methylene) would resonate in the upfield region of the spectrum. The five carbon atoms of the pyridine ring would appear in the downfield region, with their specific chemical shifts dictated by the attached substituents. The carbon atom bearing the nitro group (C2) and the carbon bearing the chloro group (C5) are expected to be significantly influenced, providing key diagnostic information for structural confirmation.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Predicted | -OCH₂C H₃ |

| Predicted | -OC H₂CH₃ |

| Predicted | Pyridine C -4 |

| Predicted | Pyridine C -6 |

| Predicted | Pyridine C -3 |

| Predicted | Pyridine C -5 |

| Predicted | Pyridine C -2 |

Note: The exact chemical shifts require experimental determination.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To unequivocally establish the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, a cross-peak between the triplet and quartet of the ethoxy group would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the pyridine ring and the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons. For example, correlations between the methylene protons of the ethoxy group and the C3 carbon of the pyridine ring would definitively establish the position of the ethoxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm through-space interactions between the ethoxy group protons and the proton at the C4 position of the pyridine ring.

Mass Spectrometry (MS) Techniques for Structural Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be utilized to determine the exact molecular weight of this compound with a high degree of accuracy. This accurate mass measurement allows for the calculation of the elemental composition, providing strong evidence for the molecular formula C₇H₇ClN₂O₃. This is a critical step in confirming the identity of the compound.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | Calculated | To be determined |

| [M+Na]⁺ | Calculated | To be determined |

Note: The exact measured m/z values require experimental determination.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (the precursor ion) to generate a series of product ions. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways, such as the loss of the ethoxy group, the nitro group, or a combination of these and other small neutral molecules. The analysis of these fragmentation pathways would provide conclusive evidence for the connectivity of the substituents on the pyridine ring.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups within a molecule. These methods probe the vibrational and rotational modes of molecular bonds, providing a unique spectral fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Band Identification

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum reveals the presence of specific functional groups based on the absorption band frequencies. For this compound, the key functional groups are the nitro group (NO₂), the ether linkage (C-O-C), the carbon-chlorine bond (C-Cl), and the substituted pyridine ring.

Expected characteristic absorption bands for this compound would include:

Nitro Group (NO₂) Vibrations: Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are typically strong and sharp bands.

Aromatic C-N Stretching: The stretching of the C-N bond connecting the nitro group to the pyridine ring would likely be observed in the 840-870 cm⁻¹ range.

Ether (C-O-C) Stretching: The asymmetric stretching of the C-O-C bond of the ethoxy group is anticipated to produce a strong band between 1200 cm⁻¹ and 1275 cm⁻¹, while the symmetric stretch would appear in the 1020-1075 cm⁻¹ region.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring would be found above 3000 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the 600-800 cm⁻¹ region, though it can sometimes be weak and difficult to assign definitively.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ range.

For illustrative purposes, the FTIR spectrum of the related compound 5-chloro-2-nitropyridine (B1630408) would show similar features related to the chloro and nitro-substituted pyridine ring, but would lack the characteristic bands of the ethoxy group. nih.gov

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520-1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345-1385 |

| Aromatic C-N | Stretch | 840-870 |

| Ether (C-O-C) | Asymmetric Stretch | 1200-1275 |

| Ether (C-O-C) | Symmetric Stretch | 1020-1075 |

| Aromatic C-H | Stretch | > 3000 |

| C-Cl | Stretch | 600-800 |

| Pyridine Ring | Ring Stretch | 1400-1600 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for characterizing the symmetric vibrations of the nitro group and the vibrations of the pyridine ring.

Expected Raman shifts for this compound would include:

Symmetric Nitro (NO₂) Stretch: This would be a strong and easily identifiable peak, complementing the FTIR data.

Pyridine Ring Breathing Modes: These highly symmetric vibrations of the aromatic ring typically give rise to strong Raman signals.

C-Cl Stretch: The C-Cl bond, being relatively non-polar, may show a more prominent signal in the Raman spectrum compared to the FTIR spectrum.

As a point of comparison, the Raman spectrum of 5-chloro-2-nitropyridine has been documented and would provide a foundational understanding of the vibrational modes of the core chloro-nitropyridine structure. nih.gov

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation

A single-crystal X-ray diffraction study of this compound, were it to be performed, would yield a definitive molecular structure. Key parameters that would be determined include:

Bond Lengths: The precise lengths of all covalent bonds, such as C-C, C-N, N-O, C-O, and C-Cl, would be measured with high accuracy.

Bond Angles: The angles between adjacent bonds would be determined, revealing the geometry around each atom.

Torsion Angles: These angles describe the rotation around single bonds and would define the conformation of the ethoxy group relative to the pyridine ring and the orientation of the nitro group. The steric hindrance between the ethoxy and nitro groups at adjacent positions (2 and 3) would likely lead to a non-planar arrangement, with the nitro group twisted out of the plane of the pyridine ring.

Planarity of the Pyridine Ring: The analysis would confirm the degree of planarity of the pyridine ring.

While data for the target compound is unavailable, crystallographic studies on related structures, such as substituted nitropyridines, provide insight into the expected structural features.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-N (nitro) bond length | ~1.47 Å |

| N-O (nitro) bond length | ~1.22 Å |

| C-O (ethoxy) bond length | ~1.36 Å (aromatic), ~1.43 Å (aliphatic) |

| C-Cl bond length | ~1.74 Å |

| Torsion Angle (C-C-N-O) | Likely significant twist due to steric hindrance |

Crystal Packing Analysis and Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions. For this compound, several types of interactions would be anticipated:

Halogen Bonding: The chlorine atom, having an electropositive region on its outer surface (the σ-hole), could participate in halogen bonding with electronegative atoms like the oxygen atoms of the nitro group or the nitrogen atom of the pyridine ring of an adjacent molecule.

π-Stacking: The electron-deficient pyridine rings could engage in π-π stacking interactions, contributing to the stability of the crystal structure.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the C-H groups of the pyridine ring and the ethoxy group as donors and the oxygen atoms of the nitro group or the pyridine nitrogen as acceptors would likely be present.

These interactions play a crucial role in determining the physical properties of the solid, such as melting point and solubility.

Chiroptical Spectroscopy (if relevant to specific conformers or derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. The parent compound, this compound, is not inherently chiral.

However, chiroptical spectroscopy could become relevant in specific contexts:

Chiral Derivatives: If this compound were used as a precursor to synthesize chiral derivatives, for example, by introducing a chiral center in a substituent, then CD spectroscopy would be essential for characterizing the stereochemistry of the products.

Atropisomerism: In some highly substituted biaryl systems, rotation around a single bond can be restricted, leading to atropisomers, which are conformers that can be isolated as separate enantiomers. While unlikely to be stable at room temperature for this specific compound, the possibility of atropisomerism could be investigated under specific conditions or in more complex derivatives.

In the absence of a chiral center or stable atropisomers, chiroptical spectroscopy would not be a relevant technique for the analysis of this compound itself.

Computational Chemistry and Theoretical Studies of 5 Chloro 3 Ethoxy 2 Nitropyridine

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

To understand the electronic nature of 5-chloro-3-ethoxy-2-nitropyridine, rigorous quantum mechanical calculations would be required. These methods provide insights into the distribution of electrons within the molecule, which governs its properties and reactivity.

Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a powerful computational method for determining the ground-state electronic properties of molecules. A typical DFT study of this compound would involve calculations using a functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). This would yield crucial information, including the optimized molecular geometry, total energy, dipole moment, and the distribution of atomic charges. These calculated parameters are fundamental to understanding the molecule's stability and polarity.

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

For even greater accuracy in electronic structure prediction, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. While computationally more demanding, these methods provide a more precise description of electron correlation effects. Such calculations would offer benchmark values for the electronic energy and other properties, serving as a high-fidelity reference for the electronic configuration of this compound.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound, particularly the orientation of the ethoxy group, is critical to its function. Computational methods are essential for exploring its conformational landscape.

Prediction of Stable Conformers and Rotational Barriers

By systematically rotating the dihedral angles associated with the ethoxy group and calculating the corresponding energies, a potential energy surface can be mapped out. This analysis would reveal the most stable conformers of the molecule. Furthermore, the energy barriers for rotation between these stable forms could be calculated, providing insight into the molecule's flexibility at different temperatures.

Analysis of Intramolecular Interactions and Strain Energy

Once stable conformers are identified, the intramolecular interactions that stabilize them can be analyzed. This includes investigating potential hydrogen bonds or steric repulsions between the ethoxy group, the nitro group, and the chlorine atom. The strain energy of different conformers could also be calculated to quantify the energetic cost of deviations from ideal geometries.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are critical indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. By visualizing the spatial distribution of the HOMO and LUMO, one could predict the likely sites for electrophilic and nucleophilic attack on the this compound ring. For instance, the locations of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO would highlight sites prone to nucleophilic attack. This information is invaluable for predicting the outcomes of chemical reactions involving this compound.

Without dedicated computational studies, a quantitative and detailed analysis as outlined above remains speculative for this compound. Future research in this area would be highly beneficial to the chemical community.

HOMO-LUMO Gap Analysis and Electron Transfer Properties

A fundamental concept in computational chemistry is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and its ability to participate in electron transfer processes.

A smaller HOMO-LUMO gap suggests that a molecule can be more easily excited, indicating higher reactivity. For this compound, a theoretical calculation would reveal the energy values of its HOMO and LUMO. This data would be instrumental in predicting its behavior in chemical reactions, particularly those involving the transfer of electrons. For instance, a low gap might suggest its potential as a good electron acceptor or donor in various chemical contexts.

Table 1: Hypothetical HOMO-LUMO Gap Data for this compound

| Parameter | Energy (eV) |

| HOMO Energy | Value not available |

| LUMO Energy | Value not available |

| HOMO-LUMO Gap | Value not available |

| Note: This table represents a template for data that would be generated from a computational study. Actual values are pending theoretical calculations. |

Fukui Functions for Electrophilic and Nucleophilic Attack Site Prediction

To understand the regioselectivity of chemical reactions involving this compound, computational chemists would employ Fukui functions. These functions are derived from conceptual density functional theory (DFT) and help to identify the most likely sites for electrophilic and nucleophilic attack on a molecule.

By calculating the Fukui functions for each atom in the this compound molecule, one could predict where an incoming electrophile (an electron-seeking species) or a nucleophile (a nucleus-seeking species) would preferentially react. This information is invaluable for designing synthetic routes and understanding reaction mechanisms. The pyridine (B92270) ring, with its electron-withdrawing nitro group and chloro substituent, and the electron-donating ethoxy group, would present a particularly interesting case for such an analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. This is crucial for understanding how this compound behaves in a real-world environment, such as in a solvent.

Conformational Dynamics in Solution Phase

The ethoxy group of this compound is not rigid and can rotate around the carbon-oxygen bond. MD simulations could track the different conformations that the molecule adopts in a solution phase. This would reveal the most stable conformations and the energy barriers between them, providing a deeper understanding of its structural flexibility.

Interaction with Solvents and Other Molecules

MD simulations are also essential for studying how this compound interacts with its surroundings. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), researchers can observe the formation of hydrogen bonds and other intermolecular interactions. This is key to understanding its solubility and how it might interact with other molecules in a mixture.

QSAR/QSPR Modeling Principles Applied to Structural Features

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemicals based on their molecular structure. conicet.gov.ar These models rely on the calculation of molecular descriptors that encode structural information in a numerical format. conicet.gov.ar

Topological and Electronic Descriptors Derived from this compound

A variety of descriptors can be calculated for this compound to be used in QSAR/QSPR studies. These descriptors capture different aspects of the molecular structure.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule. researchgate.net They describe the size, shape, and branching of the molecule. Examples include the Wiener index and the Balaban J index. researchgate.net

Electronic Descriptors: These descriptors relate to the electronic structure of the molecule. rsc.org Examples include partial atomic charges, dipole moment, and the energies of the HOMO and LUMO. These are crucial for understanding how the molecule will interact with other molecules. rsc.org

Table 2: Examples of Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Topological | Wiener Index | Value not available |

| Topological | Balaban J Index | Value not available |

| Electronic | Dipole Moment | Value not available |

| Electronic | Polarizability | Value not available |

| Note: This table illustrates the types of descriptors that would be calculated for a QSAR/QSPR study. The values are dependent on computational analysis. |

By calculating these and other descriptors for a series of related compounds, a QSAR or QSPR model could be developed to predict properties such as toxicity, environmental fate, or reactivity, without the need for extensive experimental testing.

Correlation of Theoretical Descriptors with Predicted Reactivity Profiles

The reactivity of a chemical compound is intrinsically linked to its electronic structure. Computational chemistry provides a powerful lens through which to explore this relationship by calculating a variety of theoretical descriptors. For this compound, these descriptors offer valuable insights into its anticipated behavior in chemical reactions, particularly its susceptibility to nucleophilic and electrophilic attack. The interplay of the chloro, ethoxy, and nitro substituents on the pyridine ring creates a unique electronic landscape that governs its reactivity.

The primary theoretical descriptors used to predict the reactivity of this compound include Frontier Molecular Orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). By analyzing these descriptors, a detailed reactivity profile can be constructed.

Frontier Molecular Orbitals (HOMO and LUMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the orbital from which a molecule is most likely to donate electrons in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept electrons from a nucleophile. The energies of these orbitals and the distribution of their electron density across the molecule are critical in predicting reaction sites.

Generally, a lower LUMO energy indicates a greater susceptibility to nucleophilic attack, as the molecule can more readily accept electrons into this orbital. The strong electron-withdrawing nature of the nitro and chloro groups is expected to result in a low-lying LUMO, making the pyridine ring electron-deficient and thus activated towards nucleophiles. The HOMO energy, on the other hand, provides an indication of the molecule's ability to react with electrophiles. A higher HOMO energy suggests a greater propensity to donate electrons. While the ethoxy group donates electron density, the powerful withdrawing effects of the nitro and chloro groups are likely to result in a relatively low HOMO energy, suggesting that electrophilic attack on the ring is less favorable than nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is another crucial descriptor for predicting chemical reactivity and stability. A small HOMO-LUMO gap is indicative of a molecule that is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the combined influence of the electron-withdrawing and -donating groups will determine the magnitude of this gap. It is anticipated that the significant electron-withdrawing character of the nitro group will lead to a relatively small HOMO-LUMO gap, signifying a reactive molecule.

Interactive Data Table: Predicted Frontier Orbital Properties

| Theoretical Descriptor | Predicted Influence on this compound | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Relatively low due to the dominant electron-withdrawing effects of the nitro and chloro groups. | Reduced reactivity towards electrophiles at the ring. The ethoxy group may be a site for electrophilic attack. |

| LUMO Energy | Significantly lowered by the strong electron-withdrawing nitro and chloro groups. | High susceptibility to nucleophilic aromatic substitution (SNAr) reactions. |

| HOMO-LUMO Gap (ΔE) | Expected to be relatively small. | Indicates high chemical reactivity and lower kinetic stability. nih.gov |

Molecular Electrostatic Potential (MEP) and Site-Specific Reactivity

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative electrostatic potential (typically colored red or yellow), which are electron-rich and thus attractive to electrophiles, and regions of positive electrostatic potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a highly polarized structure. The most negative potential is anticipated to be localized on the oxygen atoms of the nitro group, making them the most likely sites for interaction with electrophiles or for hydrogen bonding. The pyridine nitrogen atom, while typically a site of negative potential in unsubstituted pyridine, will have its electron density significantly reduced by the adjacent electron-withdrawing nitro group.

Conversely, regions of high positive electrostatic potential are expected to be found on the carbon atoms of the pyridine ring, particularly those bearing the chloro and nitro substituents (C2 and C5) and the carbon atom at position 6. This is a direct consequence of the strong electron-withdrawing nature of these groups, which pulls electron density away from the ring. These electron-deficient carbon atoms are the predicted primary sites for nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a common reaction for such electron-poor aromatic systems. researchgate.net

Interactive Data Table: Predicted Molecular Electrostatic Potential and Reactivity Sites

| Region of Molecule | Predicted Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Oxygen atoms of the Nitro Group | Highly Negative (Electron-Rich) | Favored site for electrophilic attack and hydrogen bond acceptors. |

| Pyridine Ring Carbons (especially C2, C4, C6) | Highly Positive (Electron-Deficient) | Primary sites for nucleophilic attack, leading to substitution reactions. |

| Ethoxy Group | Moderately Negative Potential around the Oxygen | Potential site for electrophilic attack or protonation. |

Reaction Chemistry and Mechanistic Pathways of 5 Chloro 3 Ethoxy 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the strongly electron-withdrawing nitro group. In 5-chloro-3-ethoxy-2-nitropyridine, the potential leaving groups for an SNAr reaction are the chloro group at the 5-position and the nitro group at the 2-position.

The chloro group at the C-5 position of the pyridine ring is a potential site for nucleophilic attack. The viability of its displacement is dependent on the activation provided by the electron-withdrawing groups on the ring and the nature of the nucleophile. In the case of this compound, the nitro group at C-2 and the ring nitrogen work in concert to reduce the electron density at C-5, thereby facilitating nucleophilic attack.

The general mechanism for the SNAr reaction at C-5 involves the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity.

With Oxygen Nucleophiles: Reactions with alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide) or phenoxides are expected to proceed to yield the corresponding 5-alkoxy or 5-aryloxy derivatives. The reaction conditions would typically involve heating the substrate with the nucleophile in a suitable polar aprotic solvent like DMF or DMSO.

With Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines are generally effective nucleophiles in SNAr reactions with activated chloro-pyridines. The reaction of this compound with amines would likely lead to the formation of the corresponding 5-amino-3-ethoxy-2-nitropyridine derivatives.

With Sulfur Nucleophiles: Thiolates are excellent nucleophiles and are expected to readily displace the chloro group to form 5-thioether derivatives.

The expected reactivity of the chloro group with various nucleophiles is summarized in the table below.

| Nucleophile (Nu) | Reagent Example | Expected Product |

| Alkoxide | Sodium methoxide (NaOCH₃) | 5-methoxy-3-ethoxy-2-nitropyridine |

| Amine | Ammonia (NH₃) | 5-amino-3-ethoxy-2-nitropyridine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-(phenylthio)-3-ethoxy-2-nitropyridine |

The nitro group, particularly at the C-2 (or α) position of a pyridine ring, can also act as a leaving group in SNAr reactions, a behavior that is well-documented for various nitropyridines. nih.gov The strong electron-withdrawing nature of the nitro group makes the carbon atom to which it is attached highly electrophilic.

In this compound, the C-2 position is significantly activated by the ring nitrogen. Therefore, displacement of the nitro group by strong nucleophiles is a competing reaction pathway to the displacement of the chloro group. Studies on related 3-nitropyridines have shown that the 3-nitro group can be selectively substituted in the presence of other leaving groups, such as a halogen at the 5-position. nih.gov This suggests that for this compound, the displacement of the 2-nitro group is a highly probable reaction.

| Nucleophile (Nu) | Reagent Example | Expected Product |

| Thiol | Benzylthiol (BnSH) | 5-chloro-2-(benzylthio)-3-ethoxypyridine |

| Alkoxide | Sodium ethoxide (NaOEt) | 5-chloro-2,3-diethoxypyridine |

Effect on Chloro Group Displacement (at C-5): The electron-donating resonance effect of the ethoxy group will be more pronounced at the ortho (C-2 and C-4) and para (C-6) positions. Its influence at the meta-position (C-5) is primarily a weaker, deactivating inductive effect. Therefore, the ethoxy group is expected to have a minor deactivating effect on the displacement of the chloro group at C-5.

Effect on Nitro Group Displacement (at C-2): The ethoxy group is ortho to the C-2 position. Its electron-donating resonance will increase the electron density at C-2, making it less electrophilic and thus deactivating the ring towards nucleophilic attack at this position.

Therefore, the presence of the 3-ethoxy group likely favors the displacement of the C-5 chloro group over the C-2 nitro group in SNAr reactions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally difficult due to the electron-deficient nature of the ring, which is caused by the electronegative nitrogen atom. The presence of a strong deactivating group like the nitro group further disfavors EAS. However, the ethoxy group at C-3 is an activating group and will direct incoming electrophiles.

The directing effects of the substituents on the pyridine ring will determine the regioselectivity of any potential electrophilic attack.

Nitro Group (at C-2): Strongly deactivating, meta-directing.

Ethoxy Group (at C-3): Activating, ortho- and para-directing (to C-2, C-4, and C-6).

Chloro Group (at C-5): Deactivating, ortho- and para-directing (to C-4 and C-6).

| Electrophilic Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 4-nitro-5-chloro-3-ethoxy-2-nitropyridine |

| Bromination | Br₂/FeBr₃ | 4-bromo-5-chloro-3-ethoxy-2-nitropyridine |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Reaction unlikely to proceed |

Given the highly deactivated nature of the pyridine ring in this compound, protecting group strategies are not commonly employed for directing electrophilic attack. Instead, a more practical approach to synthesize derivatives with additional substituents would be to use a pre-functionalized pyridine ring and construct the target molecule through a series of reactions.

For instance, to introduce a substituent at a specific position, it would be more feasible to start with a pyridine derivative that already has the desired substituent or a group that can be converted to it, and then introduce the chloro, ethoxy, and nitro groups in subsequent steps.

Redox Chemistry of the Nitro Substituent

The nitro group in this compound is a key functional handle, primarily undergoing reductive transformations to introduce amino groups or related nitrogen functionalities.

Reduction of the Nitro Group to Amino and Other Nitrogen Functionalities

The conversion of the nitro group to an amino group is a fundamental transformation, yielding 5-chloro-3-ethoxypyridin-2-amine, a valuable building block for more complex molecules. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most common. This process typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. researchgate.net The choice of catalyst and reaction conditions is crucial to ensure chemoselectivity, preventing the hydrogenolysis of the C-Cl bond.

Catalytic transfer hydrogenation offers an alternative to using hydrogen gas. Reagents like formic acid or its salts are used as the hydrogen source in the presence of a palladium catalyst. Other methods for nitro group reduction that exhibit good functional group tolerance include the use of metal hydrides and dissolving metal reductions. sci-hub.st For instance, nanocrystalline magnesium oxide-stabilized palladium(0) has been shown to be an efficient heterogeneous catalyst for the reduction of both aromatic and aliphatic nitro groups under mild conditions, tolerating halogens and alkoxy groups. sci-hub.st Another metal-free approach involves the use of trichlorosilane (B8805176) in the presence of a tertiary amine, which can effectively reduce aromatic nitro compounds to the corresponding anilines with high chemoselectivity.

The reduction can sometimes be stopped at intermediate stages. For example, under specific conditions, the nitro group can be partially reduced to a hydroxylamino or nitroso derivative. sci-hub.st

Table 1: Representative Conditions for Nitro Group Reduction

| Reagents and Conditions | Substrate Example | Product | Yield | Reference |

|---|---|---|---|---|

| H2 (gas), Pd/C, Ethanol (B145695) | Aromatic Nitro Compound | Aromatic Amine | High | sci-hub.st |

| Pd-MgO, 2-Propanol, 60 °C | 4-Chloronitrobenzene | 4-Chloroaniline | >99% | sci-hub.st |

| HSiCl3, DIPEA, CH2Cl2 | 2-Nitro-p-xylene | 2,5-Dimethylaniline | 95% | Generic representation based on literature. |

| Fe/HCl, Ethanol/Water, Reflux | Aromatic Nitro Compound | Aromatic Amine | Good to High | Generic representation based on literature. |

Oxidative Transformations of Related Nitro-Pyridines

While the reduction of the nitro group is common, its direct oxidation is not a typical transformation as it is already in a high oxidation state. However, the strong electron-withdrawing nature of the nitro group facilitates oxidative transformations on the pyridine ring itself. One such reaction is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH). In this process, a nucleophile attacks a hydrogen-bearing carbon atom of the electron-deficient nitropyridine ring. The resulting intermediate, a σH-adduct, is then oxidized to restore aromaticity, leading to the net substitution of a hydrogen atom. chemrxiv.org

This reaction allows for the introduction of various substituents, such as amino or alkoxy groups, onto the nitropyridine core. For example, the amination of 3-nitropyridines can occur, where an amine nucleophile adds to the ring, followed by oxidation, often using an external oxidizing agent or even atmospheric oxygen. chemrxiv.org This methodology provides a route to functionalized nitropyridines that can be otherwise difficult to access.

Cross-Coupling Reactions of this compound

The chlorine atom at the C5 position of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide. libretexts.org In the case of this compound, the C-Cl bond can participate in this reaction to introduce a variety of aryl or vinyl substituents. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgharvard.edu The catalytic cycle involves the oxidative addition of the chloropyridine to the Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligand is critical for achieving high efficiency, especially with a less reactive aryl chloride. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Chloroindazole | 5-Indole boronic acid | P2 / SPhos | K3PO4 | Dioxane/H2O | 90% | nih.gov |

| Aryl Bromide | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | High | Generic representation based on literature. |

| Aryl Chloride | Arylboronic acid | Pd2(dba)3 / XPhos | K3PO4 | t-BuOH | Good to High | Generic representation based on literature. |

Note: The data represents typical conditions for related nitrogen-rich heterocycles, as specific data for this compound may not be widely available.

Heck and Sonogashira Reactions with Unsaturated Substrates

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org This reaction would involve the palladium-catalyzed coupling of this compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a base. wikipedia.orgyoutube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org

The Sonogashira coupling, on the other hand, forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This would allow for the introduction of an alkynyl moiety at the C5 position of the pyridine ring. Copper-free versions of the Sonogashira reaction have also been developed. wikipedia.org

Table 3: Representative Conditions for Heck and Sonogashira Reactions

| Reaction | Aryl Halide Example | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Heck | Iodobenzene | Styrene | PdCl2 | KOAc | Methanol (B129727) | Good | wikipedia.org |

| Heck | Aryl Bromide | n-Butyl acrylate | Pd(OAc)2 / P(o-tol)3 | Et3N | Acetonitrile (B52724) | High | Generic representation based on literature. |

| Sonogashira | Aryl Iodide | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | High | libretexts.org |

| Sonogashira | 2-Chloro-5-nitropyridine | Phenylacetylene | Pd(PPh3)4 / CuI | Diisopropylamine | Toluene | Moderate | researchgate.net |

Note: Data is based on general examples and closely related substrates to illustrate typical reaction conditions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. nih.gov This reaction can be applied to this compound to introduce a variety of primary or secondary amines at the C5 position. The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich one), and a base. nih.govmit.edu The choice of ligand and base is critical for the successful coupling of aryl chlorides.

Table 4: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Pyrrolidine | Pd(OAc)2 / BINAP | NaO-t-Bu | Toluene | 98% | nih.gov |

| Aryl Chloride | Aniline | Pd2(dba)3 / RuPhos | NaO-t-Bu | Dioxane | Good to High | Generic representation based on literature. |

| Aryl Bromide | n-Hexylamine | Pd(OAc)2 / XPhos | Cs2CO3 | t-BuOH | High | Generic representation based on literature. |

Note: The data represents typical conditions for related halopyridines, as specific data for this compound may not be widely available.

Cyclization Reactions and Annulation Strategies Utilizing this compound

Cyclization and annulation reactions are fundamental strategies in organic synthesis for the construction of complex cyclic and fused heterocyclic systems. The presence of nitro, chloro, and ethoxy groups on the pyridine ring of this compound suggests the theoretical potential for such transformations. The nitro group, in particular, can act as a leaving group or be reduced to an amino group, which can then participate in cyclization reactions.

Intramolecular Cyclization Pathways

As of the latest literature review, there are no specific, documented studies detailing the intramolecular cyclization pathways of this compound. While the general principles of intramolecular reactions suggest that a suitably positioned functional group on a side chain could react with the pyridine ring or its substituents, no such reactions have been reported for this specific molecule.

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a significant area of medicinal chemistry. While this compound is described as an intermediate for biologically active molecules, the specific annulation strategies involving this compound to form fused systems have not been detailed in the available research. chemimpex.com General [3+2] annulation reactions with nitroalkenes are known to produce five-membered nitrogen heterocycles, but specific examples utilizing this compound as a substrate are not present in the current body of scientific literature. chim.itresearchgate.net

Acid-Base Chemistry and Tautomerism of this compound (if applicable)

The acid-base properties and potential for tautomerism are critical aspects of a molecule's reactivity and biological activity. For this compound, the pyridine nitrogen possesses a lone pair of electrons and can act as a base. The electronic effects of the chloro, ethoxy, and nitro substituents will influence its basicity. However, specific pKa values or detailed studies on the acid-base equilibria for this compound are not available in the reviewed literature.

Similarly, while tautomerism is a known phenomenon in substituted pyridines, particularly those with amino or hydroxyl groups, there is no published research to indicate whether this compound exhibits any significant tautomeric forms under typical conditions.

Derivatization and Analog Synthesis from 5 Chloro 3 Ethoxy 2 Nitropyridine

Synthesis of Libraries of Functionalized Pyridine (B92270) Derivatives

The creation of compound libraries is a fundamental strategy in drug discovery and materials science to explore vast chemical space and identify molecules with desired properties. 5-chloro-3-ethoxy-2-nitropyridine serves as an excellent precursor for such endeavors due to its predictable reactivity at multiple sites.

Parallel Synthesis and High-Throughput Derivatization

Parallel synthesis techniques allow for the rapid generation of a multitude of distinct compounds in a systematic manner. The reactivity of the chloro and nitro groups on the this compound scaffold is well-suited for such high-throughput derivatization. For instance, the chloro group at the 5-position can readily undergo nucleophilic aromatic substitution (SNAr) with a diverse set of nucleophiles, such as primary and secondary amines, thiols, and alkoxides. This allows for the introduction of a wide range of substituents at this position.

Simultaneously or sequentially, the nitro group at the 2-position can be reduced to an amino group, which can then be further functionalized through acylation, sulfonylation, or reductive amination. This dual reactivity enables a combinatorial approach where a matrix of derivatives can be synthesized by reacting a set of nucleophiles at the 5-position with a set of electrophiles at the 2-position (after reduction).

Table 1: Representative Parallel Synthesis of a Library of 2-Amino-5-substituted-3-ethoxypyridines

| Entry | R-NH₂ (Nucleophile for C5) | R'-COCl (Acylating Agent for C2-NH₂) | Product Structure |

| 1 | Aniline | Benzoyl chloride | |

| 2 | Benzylamine | Acetyl chloride | |

| 3 | Morpholine | Cyclopropanecarbonyl chloride | |

| 4 | Piperidine | 4-Methoxybenzoyl chloride |

Note: This table represents a hypothetical parallel synthesis scheme based on known reactivity of similar pyridine systems. The synthesis would typically involve a two-step sequence: 1. Nucleophilic aromatic substitution of the chloro group. 2. Reduction of the nitro group followed by acylation.

Diversity-Oriented Synthesis from a Common Precursor

Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse small molecules from a common starting material. This compound can be a key building block in DOS strategies. By employing a series of branching reaction pathways, a wide range of different heterocyclic scaffolds can be accessed.

For example, after reduction of the nitro group to an amine, the resulting 2-amino-5-chloro-3-ethoxypyridine can undergo condensation and cyclization reactions with various bifunctional reagents to construct fused ring systems. Reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyridines, while reaction with β-ketoesters can yield pyridopyrimidines. The chloro and ethoxy groups can be further manipulated before or after the cyclization to introduce additional diversity.

Regioselective Modification of Functional Groups